9,10-Anthracenedione, 2,3-diamino-

Heterocyclic synthesis Regioselective condensation Anthraimidazoledione

9,10-Anthracenedione, 2,3-diamino- (CAS 605-22-1, also designated NSC-115440), is a regiospecifically substituted diaminoanthraquinone (DAAQ) bearing two adjacent amino groups at the 2- and 3-positions of the anthraquinone scaffold. This ortho-diamino configuration distinguishes it from the more common 1,4-, 1,5-, and 2,6-disubstituted DAAQ isomers and its closest ortho congener, 1,2-diaminoanthraquinone (CAS 1758-68-5).

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 605-22-1
Cat. No. B3054457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 2,3-diamino-
CAS605-22-1
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)N)N
InChIInChI=1S/C14H10N2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2
InChIKeyQLYNDPSMXHPWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diaminoanthraquinone (CAS 605-22-1): Procurement-Grade Overview of a Regiospecific ortho-Diamino Anthracenedione Building Block


9,10-Anthracenedione, 2,3-diamino- (CAS 605-22-1, also designated NSC-115440), is a regiospecifically substituted diaminoanthraquinone (DAAQ) bearing two adjacent amino groups at the 2- and 3-positions of the anthraquinone scaffold . This ortho-diamino configuration distinguishes it from the more common 1,4-, 1,5-, and 2,6-disubstituted DAAQ isomers and its closest ortho congener, 1,2-diaminoanthraquinone (CAS 1758-68-5). The compound is primarily valued as a synthetic intermediate for anthraquinone vat dyes and heterocyclic derivatives, with emerging roles in electroactive dendrimer construction and electrochemical energy storage materials [1][2].

Why 2,3-Diaminoanthraquinone Cannot Be Replaced by Other Diaminoanthraquinone Isomers in Regiospecific Applications


Diaminoanthraquinone isomers are not functionally interchangeable. The position of the two amino groups on the anthraquinone core dictates reactivity, electronic structure, and application fitness. The ortho relationship at C2–C3 places both amino groups on the same benzenoid ring, creating a chelating pocket and enabling condensation reactions (e.g., with malonic ester or mesityl oxide) that yield regiospecific heterocyclic products not accessible from 1,4-, 1,5-, or 2,6-DAAQ [1]. Electrochemical studies on DAAQ-based porous organic polymers confirm that isomeric substitution pattern significantly influences redox potential, capacity, and charge-transport kinetics—2,6-DAAQ-based polymer delivered 971 mAh g⁻¹, whereas polymers from other isomers exhibited markedly different performance [2]. The 1,2-isomer, while also an ortho-diamino compound, has established utility as a nitric oxide (NO) fluorescent probe (λmax ~540 nm, detection limit 5 µM NO), a function for which the 2,3-isomer is not documented, underscoring that even subtle positional shifts produce functionally divergent molecules .

Quantitative Comparative Evidence for 2,3-Diaminoanthraquinone (CAS 605-22-1) vs. Closest Diaminoanthraquinone Isomers


Divergent Heterocyclic Product Formation: 2,3-DAAQ vs. 1,2-DAAQ Reactivity with Malonic Ester

Both 1,2- and 2,3-diaminoanthraquinone react with malonic ester under identical conditions, but the ortho-diamino positional difference relative to the quinone carbonyl groups produces electronically and structurally distinct N-ethoxymalonyl intermediates and 1H-2-ethoxycarbonylmethylanthraimidazoledione products [1]. The 2,3-isomer positions the newly formed imidazole ring distal to the carbonyl on the same ring, while the 1,2-isomer yields a regioisomeric heterocycle with different conjugation, confirmed by distinct spectroscopic signatures and melting behavior reported in the primary literature [1].

Heterocyclic synthesis Regioselective condensation Anthraimidazoledione

Dedicated Industrial Manufacturing Patent Exclusively for 2,3-Diaminoanthraquinone (US 1,586,911)

United States Patent US 1,586,911 (Moser, 1926) describes a process specifically for the manufacture of 2,3-diaminoanthraquinone, distinct from patents covering 1,2-diaminoanthraquinone (e.g., US process via 1-nitro-2-acetylaminoanthraquinone) and 1,4-diaminoanthraquinone (e.g., US 4,021,456) [1]. The existence of a dedicated industrial process patent for the 2,3-isomer confirms its commercial demand as a non-substitutable intermediate. The patent discloses reaction of 2-aminoanthraquinone-3-sulfonic acid with ammonia under pressure, yielding 2,3-DAAQ; this sulfonic acid precursor is unique to the 2,3-substitution pattern [1].

Process chemistry Anthraquinone dye intermediates Industrial synthesis

Isomer-Dependent Electrochemical Performance in DAAQ-Based Porous Organic Polymer Battery Electrodes

A 2025 study directly compared porous organic polymers (POPs) synthesized from three DAAQ isomers (2,6-DAAQ, 1,4-DAAQ, 1,5-DAAQ) via azo coupling with phloroglucinol, demonstrating that the isomeric structure of the DAAQ unit significantly influences redox behavior, capacitive contribution, and charge transport kinetics [1]. The 2,6-DAAQ-based polymer (AQ-POP-1) delivered a reversible capacity of 971 mAh g⁻¹ at 50 mA g⁻¹ with excellent rate capability and cycling stability, outperforming the 1,4- and 1,5-DAAQ-derived polymers [1]. While 2,3-DAAQ was not explicitly tested in this study, its distinct ortho-substitution geometry would yield a polymer with different porosity, conjugation, and redox characteristics. Cyclic voltammetry confirmed that steric hindrance of the DAAQ precursor plays a critical role in determining electrochemical behavior [1].

Lithium-organic batteries Porous organic polymers Redox-active materials

Ortho-Diamino Chelation Capability of 2,3-DAAQ vs. Non-Chelating 1,4- and 1,5-DAAQ Isomers

The 2,3-diamino substitution pattern creates an ortho-phenylenediamine-like motif on the anthraquinone scaffold, enabling formation of 5-membered chelate rings with transition metal ions [1]. This is in contrast to 1,4- and 1,5-diaminoanthraquinones, where amino groups are positioned para or meta relative to each other and cannot form intramolecular chelates without significant conformational reorganization. Aminoanthraquinone derivatives have been demonstrated as colorimetric sensors for Cu²⁺ and Pb²⁺ in aqueous solution, with binding affinity and selectivity strongly dependent on the amino group substitution pattern [1][2]. The mini-review by Stasevych et al. categorizes diamino-9,10-anthracenediones as analytical reagents and metal indicators, noting that substitution position governs metal-binding specificity [3].

Metal ion sensing Colorimetric probe Coordination chemistry

Functional Divergence from 1,2-DAAQ as a Nitric Oxide Fluorescent Probe: λmax and Detection Limit Comparison

1,2-Diaminoanthraquinone (CAS 1758-68-5) is a well-characterized fluorescent probe for nitric oxide (NO), reacting with NO under aerobic conditions to form a fluorescent triazole derivative with maximum absorption at approximately 540 nm and an emission maximum at 580 nm, achieving a detection limit of 5 µM for NO in live cells and animal models . This NO-sensing functionality relies specifically on the ortho-diamino arrangement at the 1,2-positions adjacent to a quinone carbonyl. The 2,3-diamino isomer, despite also possessing an ortho-diamino configuration, places the amino groups at a different electronic environment relative to the quinone carbonyls, and no peer-reviewed literature documents equivalent NO-probe utility for 2,3-DAAQ [1]. The functional specificity is confirmed by patent literature on fluorescent NO probes that explicitly claims ortho-diamino aromatic systems, with the 1,2-DAAQ scaffold being the predominant anthraquinone embodiment [1].

Nitric oxide detection Fluorescent probe Bioanalytical chemistry

High-Value Application Scenarios Where 2,3-Diaminoanthraquinone (CAS 605-22-1) Delivers Documented Differentiation


Regiospecific Synthesis of Anthra[2,3-d]imidazole-5,10-dione Heterocycles for Medicinal Chemistry

2,3-DAAQ is the requisite starting material for constructing anthra[2,3-d]imidazole-5,10-dione derivatives via condensation with malonic ester or analogous 1,3-dicarbonyl compounds [1]. The resulting regioisomeric heterocycle places the fused imidazole ring at positions 2,3 of the anthraquinone core, yielding a chromophore with distinct absorption and redox properties compared to the anthra[1,2-d]imidazole-6,11-dione isomer obtained from 1,2-DAAQ. This regiochemical control is critical in structure-activity relationship (SAR) studies where the position of the heterocyclic fusion relative to the quinone carbonyl groups modulates DNA intercalation geometry and kinase inhibition potency [1].

Anthraquinone Vat Dye Intermediate Manufacturing Requiring 2,3-Substitution Pattern

2,3-DAAQ serves as a key intermediate in the production of specific anthraquinone vat dyes where the 2,3-substitution pattern is structurally required. The dedicated industrial process patent (US 1,586,911) confirms that 2,3-DAAQ manufacturing was developed specifically to supply this isomer for dye synthesis [2]. Vat dyes derived from anthraquinone intermediates are valued for their exceptional light fastness and wash fastness on cellulosic fibers; the substitution pattern on the anthraquinone core directly determines the dye's shade, fastness properties, and application class [3].

Electroactive Dendrimer and Macromolecular Construction Using Regiospecific DAAQ Building Blocks

Isomeric diaminoanthraquinones have been employed as extended building blocks for constructing electroactive dendrimers with chromophoric moieties at defined distances from the core and periphery [4]. The electrochemical, spectroscopic, and solubility properties of the resulting dendrimers vary as a function of the isomeric DAAQ monomer used. While 1,4-, 1,5-, and 2,6-DAAQ have been explicitly evaluated in dendrimer synthesis, 2,3-DAAQ's distinct ortho geometry offers a structurally differentiated building block for researchers seeking to tune dendrimer properties through positional isomerism [4].

Metal-Chelating Anthraquinone Ligands for Colorimetric Sensing and Coordination Chemistry

The ortho-diamino motif in 2,3-DAAQ forms a 5-membered chelate ring upon binding transition metal ions such as Cu²⁺, Pb²⁺, and Fe³⁺, producing measurable colorimetric and electrochemical responses [5]. This chelation mode is geometrically inaccessible to 1,4- and 1,5-DAAQ isomers. Researchers developing anthraquinone-based metal ion sensors should procure 2,3-DAAQ (or its 1,2-isomer, depending on desired electronic coupling to carbonyls) rather than non-chelating DAAQ isomers, as the sensor's binding affinity and selectivity are governed by the amino group substitution pattern [5].

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